(E)-2-phenylethenesulfonamide

Description

Properties

IUPAC Name |

(E)-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,9,10,11)/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPHBMZZXHFXDF-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201305386 |

Source

|

| Record name | (1E)-2-Phenylethenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64984-09-4, 4363-41-1 |

Source

|

| Record name | (1E)-2-Phenylethenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64984-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC85560 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1E)-2-Phenylethenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (E)-2-phenylethenesulfonamide: Structure, Properties, Synthesis, and Biological Significance

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of (E)-2-phenylethenesulfonamide, a molecule of interest in medicinal chemistry and materials science. We will delve into its fundamental chemical and physical properties, explore a robust synthetic methodology, and discuss its potential biological activities, offering insights for researchers and professionals in drug development.

Introduction and Significance

(E)-2-phenylethenesulfonamide, also known as (E)-β-styrenesulfonamide, belongs to the vinylsulfonamide class of organic compounds. This structure is characterized by a sulfonamide group directly attached to a vinyl moiety, which in turn is substituted with a phenyl group in the trans or (E) configuration. The combination of the phenyl ring, the electrophilic vinyl system, and the versatile sulfonamide functional group makes this molecule a compelling scaffold for investigation.

The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs.[1][2] Concurrently, the stilbene core (of which this molecule is an analogue) is associated with a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[3] The vinylsulfonamide moiety itself can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles, a strategy increasingly employed in the design of targeted covalent inhibitors. This unique combination of structural features positions (E)-2-phenylethenesulfonamide as a promising starting point for the development of novel therapeutic agents and functional materials.

Chemical Structure and Identification

The unambiguous identification of (E)-2-phenylethenesulfonamide is crucial for any research endeavor. Its structural details are as follows:

-

IUPAC Name : (E)-2-phenylethenesulfonamide[4]

-

Synonyms : 2-phenylethenesulfonamide, styrene sulfonamide, (E)-styrenesulfonamide, 2-phenylethene-1-sulfonamide[4]

-

Molecular Formula : C₈H₉NO₂S[4]

-

CAS Number : 4363-41-1[4]

-

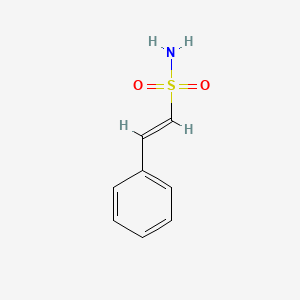

InChIKey : SHPHBMZZXHFXDF-UHFFFAOYSA-N[4]

Caption: 2D representation of (E)-2-phenylethenesulfonamide connectivity.

Physicochemical Properties

A summary of the key computed and experimental physicochemical properties of (E)-2-phenylethenesulfonamide is presented below. These parameters are essential for predicting its behavior in both chemical reactions and biological systems, influencing factors such as solubility, membrane permeability, and metabolic stability.

| Property | Value | Source |

| Molecular Weight | 183.23 g/mol | [6] |

| Melting Point | 137 °C | [7] |

| Boiling Point (Predicted) | 360.7 °C at 760 mmHg | [7] |

| Density (Predicted) | 1.321 g/cm³ | [7] |

| Flash Point (Predicted) | 171.9 °C | [7] |

| XLogP3-AA (LogP) | 0.9 | [6] |

| Topological Polar Surface Area | 68.5 Ų | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 2 | [6] |

Synthesis Protocol: Horner-Wadsworth-Emmons Approach

The synthesis of vinyl sulfonamides can be achieved through various methods.[8][9][10] A particularly reliable and stereoselective method for generating the (E)-isomer is the Horner-Wadsworth-Emmons (HWE) reaction.[11][12] This approach offers high yields and excellent control over the double bond geometry. Below is a detailed protocol based on this strategy.

Rationale: The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. The key reagent, a diphenylphosphorylmethanesulfonamide, provides the sulfonamide moiety and the phosphorus ylide precursor. The use of a base like sodium hydride generates the reactive nucleophilic ylide, which then attacks the electrophilic carbonyl carbon of benzaldehyde. The subsequent elimination of the diphenylphosphinate byproduct drives the formation of the alkene. The reaction thermodynamics strongly favor the formation of the more stable (E)-alkene product.[11]

Caption: Synthetic workflow for (E)-2-phenylethenesulfonamide via the HWE reaction.

Experimental Protocol:

-

Preparation of the Ylide:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add diphenylphosphorylmethanesulfonamide (1.0 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (approx. 0.5 M concentration).

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base required to deprotonate the carbon alpha to both the phosphorus and sulfur atoms, forming the reactive ylide. The reaction is exothermic and produces H₂ gas, necessitating careful addition at low temperature.

-

Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

-

Reaction with Benzaldehyde:

-

Cool the ylide solution back down to 0 °C.

-

Add benzaldehyde (1.05 eq) dropwise via syringe. Causality Note: A slight excess of the aldehyde ensures complete consumption of the more valuable phosphonate reagent. Dropwise addition helps to control the reaction exotherm.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight (or until TLC/LC-MS analysis indicates complete consumption of the limiting reagent).

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate (EtOAc) and water.

-

Separate the layers. Extract the aqueous layer two more times with EtOAc.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure (E)-2-phenylethenesulfonamide.

-

Potential Biological Activities and Mechanisms of Action

While specific biological data for (E)-2-phenylethenesulfonamide is limited in publicly accessible literature, its structural components suggest several avenues for therapeutic application. The sulfonamide moiety is a cornerstone of antibacterial drugs, and the stilbene scaffold is known for diverse bioactivities.[1][3]

Potential Activities:

-

Antimicrobial Effects : Many sulfonamide-based drugs function as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] By mimicking the natural substrate, p-aminobenzoic acid (PABA), these drugs halt folate production, leading to bacteriostasis. It is plausible that (E)-2-phenylethenesulfonamide or its derivatives could exhibit similar activity.

-

Anti-inflammatory and Antioxidant Effects : Stilbene derivatives, most notably resveratrol, are known to exert anti-inflammatory and antioxidant effects, partly through the activation of the Nrf2 pathway.[3] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and enzymes. The phenylethene portion of the molecule suggests it may share some of these properties.

-

Anticancer Activity : Both sulfonamide and stilbene derivatives have been investigated as anticancer agents.[3][13] Their mechanisms can be diverse, including enzyme inhibition (e.g., carbonic anhydrases, kinases) and induction of apoptosis.

Caption: Putative mechanism of antibacterial action via competitive inhibition of DHPS.

Experimental Workflow: Antimicrobial Susceptibility Testing

To validate the potential antimicrobial activity of (E)-2-phenylethenesulfonamide, a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is a fundamental first step.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol: Broth Microdilution MIC Assay

-

Preparation:

-

Prepare a stock solution of (E)-2-phenylethenesulfonamide in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).

-

In a 96-well microtiter plate, add growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to all wells.

-

Perform a two-fold serial dilution of the compound stock solution across the plate to achieve a range of desired final concentrations. Include a positive control (bacteria, no compound) and a negative/sterility control (medium only).

-

-

Inoculation:

-

Prepare a bacterial suspension from an overnight culture, standardized to a 0.5 McFarland turbidity standard.

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

-

Incubation & Analysis:

-

Cover the plate and incubate at 37 °C for 18-24 hours.

-

Following incubation, visually inspect the plate for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Safety and Handling

Based on GHS classifications, (E)-2-phenylethenesulfonamide presents the following hazards:

-

H302 : Harmful if swallowed.[4]

-

H315 : Causes skin irritation.[4]

-

H319 : Causes serious eye irritation.[4]

-

H335 : May cause respiratory irritation.[4]

Handling Recommendations:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or powder.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Wash hands thoroughly after handling.

References

-

PubChem. (n.d.). 2-Phenylethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenylethenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (Z)-2-phenylethenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2,3-difluorophenyl)-N-phenylethenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (E)-2-phenylethene-1-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-phenylethenesulfonamide (C8H9NO2S). Université du Luxembourg. Retrieved from [Link]

- Perlovich, G. L., et al. (2021). Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design.

-

ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Retrieved from [Link]

- Cairns, T. L., & Sauer, J. C. (1954). SYNTHESIS OF N-VINYL SULFONAMIDES. The Journal of Organic Chemistry.

-

National Center for Biotechnology Information. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

- Al-Hussain, S. A., & Al-Obaydi, F. M. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Future Journal of Pharmaceutical Sciences.

- Reuter, D. C., McIntosh, J. E., Guinn, A. C., & Madera, A. M. (2003). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Synthesis.

-

PubMed. (n.d.). Synthesis of E-aryl ethenesulfonamides: a simple one-pot, two-step procedure from 1-hydroxy-1-arylalkanes. Retrieved from [Link]

- Petrosino, S., & Di Marzo, V. (2017).

-

MDPI. (2023). Bioactive Potential of Ethyl Acetate Extract from Prosopis laevigata: Antimicrobial and Anti-Inflammatory Effects. Retrieved from [Link]

-

ResearchGate. (n.d.). Basic physicochemical properties of sulfonamides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. Retrieved from [Link]

- Rijo, P., et al. (2022).

-

Sci-Hub. (n.d.). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Retrieved from [Link]

-

PubMed. (n.d.). Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Vinyl Sulfonamides Using the Horner Reaction | Request PDF. Retrieved from [Link]

- Google Patents. (n.d.). US2715142A - Process for preparing vinyl sulfonamides.

-

National Center for Biotechnology Information. (n.d.). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Retrieved from [Link]

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C: Multicomponent Sulfonamide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. E-Stilbenes: General Chemical and Biological Aspects, Potential Pharmacological Activity Based on the Nrf2 Pathway | MDPI [mdpi.com]

- 4. 2-Phenylethenesulfonamide | C8H9NO2S | CID 257501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 2-phenylethenesulfonamide (C8H9NO2S) [pubchemlite.lcsb.uni.lu]

- 6. (Z)-2-phenylethenesulfonamide | C8H9NO2S | CID 12384136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US2715142A - Process for preparing vinyl sulfonamides - Google Patents [patents.google.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of (E)-2-Phenylethenesulfonamide

Introduction

(E)-2-phenylethenesulfonamide, a member of the vinyl sulfonamide class of organic compounds, represents a significant scaffold in medicinal chemistry and drug discovery. The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents, a legacy that began with the discovery of Prontosil in the 1930s.[1][2] This functional group is present in numerous FDA-approved drugs targeting a spectrum of diseases, including viral and bacterial infections, cancer, inflammation, and cardiovascular disorders.[1] The vinyl sulfonamide motif, in particular, has garnered attention for its potential in designing novel therapeutic agents, including microtubule-targeted anticancer agents and endothelin receptor antagonists.[3][4]

This guide provides a comprehensive overview of the synthesis and characterization of (E)-2-phenylethenesulfonamide, offering insights into the experimental rationale and detailed methodologies. It is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this important chemical entity.

Synthesis of (E)-2-Phenylethenesulfonamide

The synthesis of (E)-2-phenylethenesulfonamide can be achieved through several established routes. A common and effective method involves the Horner-Wadsworth-Emmons reaction, which is renowned for its high stereoselectivity in forming (E)-alkenes.[5] This approach offers a reliable pathway to the desired trans-isomer, which is often crucial for biological activity.

Synthetic Strategy: The Horner-Wadsworth-Emmons Approach

The Horner-Wadsworth-Emmons reaction utilizes a phosphonate-stabilized carbanion to react with an aldehyde, in this case, benzaldehyde. The choice of this reaction is predicated on its ability to overcome the limitations of the classical Wittig reaction, often providing higher yields and easier purification of the product. The stereochemical outcome is driven by the thermodynamic stability of the transition state, favoring the formation of the (E)-isomer.

Caption: Horner-Wadsworth-Emmons synthesis of (E)-2-phenylethenesulfonamide.

Detailed Experimental Protocol

Materials:

-

Diphenylphosphorylmethanesulfonamide

-

Benzaldehyde

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Ylide: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of diphenylphosphorylmethanesulfonamide (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion (ylide).

-

Reaction with Benzaldehyde: Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (E)-2-phenylethenesulfonamide as a white crystalline solid.[3]

Characterization of (E)-2-Phenylethenesulfonamide

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized (E)-2-phenylethenesulfonamide. A combination of spectroscopic and analytical techniques is employed for this purpose.

Caption: Workflow for the characterization of (E)-2-phenylethenesulfonamide.

Spectroscopic and Analytical Data

The following table summarizes the expected characterization data for (E)-2-phenylethenesulfonamide.

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~7.7 (d, J ≈ 15.5 Hz, 1H), ~7.5 (d, 2H), ~7.4 (m, 3H), ~7.1 (d, J ≈ 15.4 Hz, 1H), ~4.8 (br s, 2H, NH₂).[6] The large coupling constant (J) for the vinyl protons confirms the (E)-configuration. |

| ¹³C NMR | Expected signals for the aromatic and vinyl carbons, as well as the sulfonamide carbon. |

| IR (KBr) | ν (cm⁻¹): ~3420 (N-H stretch), ~1600 (C=C stretch), ~1340 & ~1145 (S=O stretches).[7][8] |

| Mass Spec. | (ESI) m/z: Calculated for C₈H₉NO₂S, 183.04; found [M-H]⁻ or [M+H]⁺.[7][8][9] |

| Melting Point | ~108–110 °C.[3] |

Detailed Methodologies for Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should be recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher).[3] The key diagnostic signals are the two doublets corresponding to the vinyl protons, with a coupling constant of approximately 15 Hz, which is characteristic of a trans-alkene.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show the expected number of signals for the eight carbon atoms in the molecule.

2. Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet containing a small amount of the sample or use an ATR-FTIR spectrometer.[10] The IR spectrum should display characteristic absorption bands for the N-H bonds of the sulfonamide, the C=C double bond of the vinyl group, and the symmetric and asymmetric stretches of the S=O bonds.

3. Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is ideal for confirming the molecular formula of the compound by providing a highly accurate mass measurement.[6]

4. Elemental Analysis:

-

Combustion analysis can be performed to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should be in close agreement with the calculated values for the molecular formula C₈H₉NO₂S.

Applications and Future Perspectives

The (E)-2-phenylethenesulfonamide core is a versatile building block in the design of novel therapeutic agents. Its derivatives have shown promise as anticancer agents by targeting microtubules, and as antagonists for endothelin receptors, which are implicated in various cardiovascular diseases.[3][4] Furthermore, the sulfonamide moiety is a key pharmacophore in a wide range of clinically used drugs, highlighting the enduring importance of this functional group in medicinal chemistry.[1][11] The synthetic and characterization protocols detailed in this guide provide a solid foundation for researchers to explore the potential of (E)-2-phenylethenesulfonamide and its analogs in the development of new and improved therapies.

References

- Supplementary Information - The Royal Society of Chemistry.

- 2-Phenylethenesulfonamide | C8H9NO2S | CID 257501 - PubChem - NIH.

- Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents - PMC - PubMed Central.

- trans-2-PHENYLETHENESULFONAMIDE - Optional[MS (GC)] - Spectrum - SpectraBase.

- (PDF) Synthesis and Structure-Activity Relationships in a Series of Ethenesulfonamide Derivatives, a Novel Class of Endothelin Receptor Antagonists. - ResearchGate.

- 2-Phenyl-ethenesulfonic acid amide(CAS# 4363-41-1 ) - angenechemical.com.

- Synthesis and Cytotoxicity of Novel 10-Substituted Dihydroartemisinin Derivatives Containing N-Arylphenyl-ethenesulfonamide Groups - MDPI.

- (PDF) Novel Hybrid Compound 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide with Antimetastatic and Cytotoxic Action: Synthesis and Anticancer Screening - ResearchGate.

- New Applications for Sulfur-Based Leaving Groups in Synthesis - UCL Discovery.

- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed.

- Synthesis of Vinyl Sulfonamides Using the Horner Reaction - Organic Chemistry Portal.

- 13C nuclear magnetic resonance spectroscopy (13C NMR ...

- Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation | Inorganic Chemistry - ACS Publications.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.

- attenuated total reflectance Fourier transform infrared spectroscopy ...

- Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed.

- Synthesis and Cytotoxicity of Novel 10-Substituted Dihydroartemisinin Derivatives Containing N-Arylphenyl-ethenesulfonamide Groups - PMC - NIH.

Sources

- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Vinyl Sulfonamides Using the Horner Reaction [organic-chemistry.org]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Cytotoxicity of Novel 10-Substituted Dihydroartemisinin Derivatives Containing N-Arylphenyl-ethenesulfonamide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Phenylethenesulfonamide | C8H9NO2S | CID 257501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. attenuated total reflectance Fourier transform infrared spectroscopy (ATR-FTIR) - Dataset - NFDI4Chem Search Service [search.nfdi4chem.de]

- 11. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (E)-2-Phenylethenesulfonamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (E)-2-phenylethenesulfonamide, a molecule of interest in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and explore its emerging potential in drug discovery, particularly in the context of anticancer research.

Chemical Identity and Properties

(E)-2-Phenylethenesulfonamide, a member of the styrenes and a sulfonamide-containing compound, is identified by the CAS Number 4363-41-1 . Its systematic IUPAC name is (E)-2-phenylethenesulfonamide .[1] The structure of this compound features a phenyl group attached to a vinylsulfonamide moiety, with the "E" designator indicating a trans configuration across the double bond.

Below is a summary of its key chemical and physical properties:

| Property | Value | Source |

| IUPAC Name | (E)-2-phenylethenesulfonamide | PubChem |

| CAS Number | 4363-41-1 | PubChem[1] |

| Molecular Formula | C₈H₉NO₂S | PubChem[1] |

| Molecular Weight | 183.23 g/mol | PubChem[1] |

| Appearance | White solid | (Inferred from synthesis) |

| Melting Point | 141-142 °C | ChemicalBook |

Synthesis of (E)-2-Phenylethenesulfonamide

A highly efficient, one-pot, two-step procedure for the synthesis of (E)-aryl ethenesulfonamides, including (E)-2-phenylethenesulfonamide, has been developed, starting from readily available 1-hydroxy-1-arylalkanes.[2] This method offers a straightforward and attractive route for the preparation of these compounds.[2]

The synthesis of a novel hybrid compound, 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide, which incorporates the (E)-2-phenylethenesulfonamide moiety, has also been reported.[3] The initial step in this synthesis involves the reaction of (E)-2-phenylethenesulfonyl chloride with a suitable amine.

Below is a generalized experimental workflow for the synthesis of sulfonamides, which can be adapted for the preparation of (E)-2-phenylethenesulfonamide and its derivatives.

Experimental Protocol: General Synthesis of Sulfonamides

This protocol outlines the general steps for the synthesis of sulfonamides, which is the core reaction in preparing (E)-2-phenylethenesulfonamide derivatives.

Step 1: Sulfonamide Formation

-

Dissolve the starting amine in a suitable solvent (e.g., dichloromethane).

-

Add a base (e.g., pyridine) to the solution.

-

Cool the reaction mixture to 0°C.

-

Slowly add the sulfonyl chloride (e.g., (E)-2-phenylethenesulfonyl chloride) to the cooled mixture.

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 4 hours).

-

Upon completion, treat the reaction mixture with a cold aqueous acid solution (e.g., 2N HCl) to precipitate the product.

-

Filter the precipitate and wash with a non-polar solvent (e.g., diethyl ether, pentane) to afford the crude sulfonamide.

Step 2: Purification

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

The structure of (E)-2-phenylethenesulfonamide and its derivatives can be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The ¹H NMR spectrum of a derivative, 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide, has been reported, confirming the presence of the (E)-2-phenylethenesulfonamide moiety.[3]

Expected ¹H NMR Spectral Features for (E)-2-Phenylethenesulfonamide:

-

Aromatic Protons: Multiplets in the range of 7.0-8.0 ppm corresponding to the phenyl group.

-

Vinylic Protons: Two doublets in the olefinic region, with a large coupling constant (J > 15 Hz) characteristic of a trans relationship.

-

Amide Protons: A broad singlet corresponding to the -SO₂NH₂ protons.

Expected ¹³C NMR Spectral Features for (E)-2-Phenylethenesulfonamide:

-

Aromatic Carbons: Signals in the range of 120-140 ppm.

-

Vinylic Carbons: Two signals in the olefinic region.

-

The specific chemical shifts will be influenced by the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key vibrational frequencies for sulfonamides include:

-

N-H Stretching: Asymmetric and symmetric stretching vibrations in the range of 3200-3400 cm⁻¹.

-

S=O Stretching: Strong asymmetric and symmetric stretching bands typically observed between 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide, LC/MS analysis confirmed the expected molecular ion.[3]

Therapeutic Potential and Biological Activity

The sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and enzyme inhibitory properties.[4]

Anticancer and Antimetastatic Activity

Recent research has highlighted the potential of (E)-2-phenylethenesulfonamide as a scaffold for the development of novel anticancer agents. A hybrid compound, 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide, which combines the styrenesulfonamide moiety with a butanehydroxamate group, has been synthesized and evaluated for its anticancer and antimetastatic properties.[3]

-

In Vitro Studies: This hybrid compound demonstrated the ability to induce a high fraction of apoptotic cells in the HeLa cell line and caused a disruption in the cell cycle, leading to an arrest of proliferative phases.[3]

-

In Vivo Studies: In a Lewis lung carcinoma tumor model, the compound significantly inhibited the metastasizing process, as evidenced by a reduction in the number and volume of metastases.[3]

These findings suggest that the (E)-2-phenylethenesulfonamide scaffold can be a valuable component in the design of multi-targeted anticancer therapeutics.

The proposed mechanism of action for many anticancer sulfonamides involves the inhibition of key enzymes involved in tumor growth and progression. One such target is carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors and plays a crucial role in regulating pH in the tumor microenvironment. Selective inhibition of CA IX is a promising strategy for the development of novel antiproliferative agents.

Conclusion

(E)-2-Phenylethenesulfonamide is a readily accessible compound with a promising profile for applications in drug discovery. Its straightforward synthesis and the demonstrated anticancer and antimetastatic potential of its derivatives make it an attractive scaffold for further investigation. Future research should focus on elucidating the specific molecular targets and mechanisms of action of (E)-2-phenylethenesulfonamide and its analogs to fully realize their therapeutic potential. The development of structure-activity relationships will be crucial in designing more potent and selective drug candidates based on this promising chemical entity.

References

-

PubChem. (n.d.). 2-Phenylethenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

- Aramini, A., Cesta, M. C., Coniglio, S., Bijani, C., Colagioia, S., D'Elia, V., & Allegretti, M. (2003). Synthesis of E-Aryl Ethenesulfonamides: A Simple One-Pot, Two-Step Procedure from 1-Hydroxy-1-arylalkanes. The Journal of Organic Chemistry, 68(20), 7911–7914.

- Ceruso, M., & Supuran, C. T. (2020).

- Kondratov, I. S., Radul, O. S., Kovaleva, M. V., Mykhailiuk, P. K., & Volochnyuk, D. M. (2018). Novel Hybrid Compound 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide with Antimetastatic and Cytotoxic Action: Synthesis and Anticancer Screening. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1593–1599.

Sources

- 1. Synthesis of E-aryl ethenesulfonamides: a simple one-pot, two-step procedure from 1-hydroxy-1-arylalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel Hybrid Compound 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide with Antimetastatic and Cytotoxic Action: Synthesis and Anticancer Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of (E)-2-Phenylethenesulfonamide: A Technical Guide to Solubility and Stability

Abstract

(E)-2-phenylethenesulfonamide, a molecule possessing the structural motifs of a sulfonamide and a vinyl group, presents a unique profile for investigation within pharmaceutical and materials science. Its efficacy and viability in any application are fundamentally governed by its physicochemical properties, primarily its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides an in-depth analysis of these critical parameters. In the absence of extensive empirical data for this specific molecule, this paper synthesizes information from structurally related compounds and theoretical principles to build a predictive framework. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine these properties with high fidelity. This document is intended to serve as a foundational resource for scientists and developers, enabling informed decisions in formulation, process chemistry, and stability assessment.

Introduction: The Scientific Imperative for Characterization

(E)-2-phenylethenesulfonamide (C₈H₉NO₂S) is a compound of interest due to the convergence of two key functional groups: the sulfonamide moiety, a cornerstone in medicinal chemistry, and the reactive vinyl group, a versatile handle for polymer and materials science. The phenyl group imparts hydrophobicity, while the sulfonamide group can engage in hydrogen bonding, creating a molecule with nuanced solubility characteristics. Understanding the solubility of this compound across a spectrum of solvents, from polar protic to nonpolar aprotic, is a critical first step in any development workflow. It dictates the feasibility of purification methods, the choice of vehicles for biological screening, and the design of formulation strategies.

Equally critical is a comprehensive understanding of its chemical stability. The presence of the sulfonamide group and the carbon-carbon double bond suggests potential liabilities to hydrolytic, oxidative, and photolytic degradation. A thorough stability profile is not merely a regulatory requirement but a fundamental aspect of risk assessment, informing decisions on storage, handling, and predicting shelf-life. This guide will therefore dissect both the theoretical underpinnings and the practical methodologies for elucidating the solubility and stability of (E)-2-phenylethenesulfonamide.

Solubility Profile: A Predictive and Comparative Analysis

Direct, quantitative solubility data for (E)-2-phenylethenesulfonamide is not extensively reported in the public domain. However, by examining the solubility of structurally analogous sulfonamides, we can construct a robust predictive framework. The solubility of sulfonamides is influenced by a delicate interplay of lattice energy in the solid state and solvation energy in the solvent.

Theoretical Underpinnings of Sulfonamide Solubility

The solubility of sulfonamides in various solvents is a complex phenomenon that can be rationalized using principles like the "like dissolves like" maxim and more quantitative models such as the Hildebrand and Hansen solubility parameters. The Extended Hildebrand Solubility Approach, for instance, has been successfully used to model the solubility of various sulfonamides in binary and ternary solvent systems.[1] This approach considers the cohesive energy densities of the solute and solvent to predict miscibility.

For (E)-2-phenylethenesulfonamide, the presence of the phenyl and vinyl groups contributes to its nonpolar character, suggesting good solubility in solvents with moderate to low polarity. Conversely, the sulfonamide group, with its capacity for hydrogen bonding, will enhance solubility in polar solvents. The overall solubility in a given solvent will be a balance of these competing factors.

Predicted Solubility Based on Analogous Compounds

To provide a practical estimation, we can examine the experimental solubility of other sulfonamides in common organic solvents. While the absolute values will differ, the trends provide valuable insight.

| Solvent Category | Representative Solvents | Predicted Solubility of (E)-2-phenylethenesulfonamide | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The sulfonamide group will interact favorably with protic solvents through hydrogen bonding. However, the hydrophobic phenyl and vinyl groups will limit extensive aqueous solubility. Solubility is expected to increase with decreasing polarity from water to ethanol. |

| Polar Aprotic | Acetonitrile, DMSO, DMF, Acetone | Moderate to High | These solvents can act as hydrogen bond acceptors for the sulfonamide N-H protons and can effectively solvate the phenyl ring. The lack of strong solvent-solvent hydrogen bonding (as seen in water) often leads to higher solubility for multifunctional molecules.[2][3] |

| Nonpolar | Cyclohexane, Toluene | Low | The dominant nonpolar character of these solvents will not effectively solvate the polar sulfonamide group, leading to poor solubility.[4] |

| Chlorinated | Dichloromethane | Low to Moderate | Dichloromethane has a moderate polarity and can engage in dipole-dipole interactions, potentially offering a balance for solvating both the polar and nonpolar regions of the molecule. |

This table represents a predictive analysis based on the physicochemical properties of the sulfonamide and vinyl functional groups and experimental data from analogous compounds.

Chemical Stability: Potential Degradation Pathways

The stability of a pharmaceutical or chemical entity is a critical quality attribute. For (E)-2-phenylethenesulfonamide, the key structural features to consider for potential degradation are the sulfonamide linkage and the ethene (vinyl) double bond.

Hydrolytic Stability

Sulfonamides are generally considered to be relatively stable to hydrolysis under neutral conditions. However, under acidic or basic conditions, cleavage of the S-N bond can occur.

-

Acid-Catalyzed Hydrolysis : In acidic media, protonation of the sulfonamide nitrogen can facilitate nucleophilic attack by water, leading to the formation of a sulfonic acid and an amine.

-

Base-Catalyzed Hydrolysis : Under strong basic conditions, deprotonation of the sulfonamide nitrogen can occur, which may be followed by cleavage, although this is generally a slower process than acid-catalyzed hydrolysis.

Given the presence of the vinyl group, the electronic properties of the double bond may influence the susceptibility of the sulfonamide to hydrolysis compared to saturated analogues.

Oxidative Stability

The presence of the vinyl group makes (E)-2-phenylethenesulfonamide potentially susceptible to oxidative degradation. Common laboratory oxidants like hydrogen peroxide can lead to the formation of epoxides, diols, or even cleavage of the double bond. The sulfonamide group itself is generally stable to mild oxidation, but strong oxidizing conditions could potentially lead to degradation.

Photolytic Stability

The conjugated system formed by the phenyl ring and the vinyl group suggests that the molecule may absorb UV radiation, making it susceptible to photodegradation. Direct photolysis can lead to isomerization of the double bond (E to Z), cyclization reactions, or photo-oxidation. The presence of a sulfonamide group can also influence the photochemical behavior.

Experimental Protocols: A Self-Validating System

To move from prediction to empirical data, rigorous and validated experimental protocols are essential. The following sections detail the methodologies for determining the solubility and stability of (E)-2-phenylethenesulfonamide.

Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility. It is based on achieving equilibrium between the dissolved and undissolved solute in a given solvent at a constant temperature.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of crystalline (E)-2-phenylethenesulfonamide to a series of vials, each containing a known volume of a different solvent to be tested. The presence of undissolved solid is crucial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the samples to stand at the same constant temperature for a sufficient time for the undissolved solid to sediment.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. To avoid aspirating solid particles, it is advisable to use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

-

Quantification: Dilute the filtered aliquot with a suitable solvent and quantify the concentration of (E)-2-phenylethenesulfonamide using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution is truly saturated at equilibrium.

-

Constant Temperature: Solubility is highly temperature-dependent. A constant temperature bath ensures thermodynamic consistency.

-

Filtration: Prevents undissolved solid from artificially inflating the measured concentration.

-

Validated Analytical Method: Guarantees the accuracy and precision of the quantification step.

Caption: Shake-Flask Solubility Determination Workflow.

Stability Assessment: Forced Degradation Studies

Forced degradation (stress testing) is designed to accelerate the degradation of a compound to identify likely degradation products and establish stability-indicating analytical methods.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of (E)-2-phenylethenesulfonamide in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat (e.g., at 60 °C for 24 hours).

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat (e.g., at 60 °C for 24 hours).

-

Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C for 48 hours) and subsequently dissolve it for analysis.

-

Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

-

-

Sample Neutralization and Dilution: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

-

HPLC Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. A diode array detector is highly recommended to assess peak purity.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. The mass balance (sum of the parent compound and all degradation products) should be close to 100%.

Causality Behind Experimental Choices:

-

Variety of Stressors: The chosen conditions (acid, base, oxidation, heat, light) represent the most common degradation pathways encountered during the lifecycle of a chemical compound.

-

Stability-Indicating Method: The ability to resolve all degradation products from the parent peak is crucial for accurate quantification and for the method to be truly "stability-indicating".

-

Mass Balance: A good mass balance provides confidence that all major degradation products have been detected.

Caption: Forced Degradation Experimental Workflow.

Conclusion

While a complete, experimentally-derived physicochemical profile of (E)-2-phenylethenesulfonamide is yet to be fully elucidated in the literature, this guide provides a robust framework for researchers and developers. By leveraging data from analogous sulfonamides and applying fundamental chemical principles, we have constructed a predictive model for its solubility and stability. More importantly, we have detailed the rigorous, self-validating experimental protocols necessary to generate definitive data. The shake-flask method for solubility and forced degradation studies for stability, when executed with precision, will yield the critical data points needed to advance any research or development program involving this promising molecule. It is through this synergy of predictive science and empirical validation that we can confidently navigate the chemical landscape and unlock the full potential of novel compounds like (E)-2-phenylethenesulfonamide.

References

-

Delgado, D. R., Rodríguez, G. A., Martínez, F., Jouyban, A., & Acree, Jr., W. E. (2018). Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. Molecules, 23(12), 3136. Available at: [Link]

-

Pobudkowska, A., & Jouyban, A. (2021). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Molecules, 26(11), 3379. Available at: [Link]

-

Martin, A., Wu, P. L., & Beer, T. (1984). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 73(2), 188–194. Available at: [Link]

-

Kazancioglu, E., & Gümrükçüoğlu, N. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic chemistry, 104, 104279. Available at: [Link]

-

Martínez, F., Gómez, A., & Ávila, C. M. (2002). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 13(6), 803-808. Available at: [Link]

-

Hughes, S. E., & Moody, T. S. (2018). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. MedChemComm, 9(10), 1647–1651. Available at: [Link]

-

Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2007). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Expert opinion on drug metabolism & toxicology, 3(5), 613–627. Available at: [Link]

-

Hughes, S. E., & Moody, T. S. (2018). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. Request PDF. Available at: [Link]

-

Ciura, K., Dziomba, S., Nowak, M., & Markuszewski, M. J. (2021). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 26(24), 7523. Available at: [Link]

-

Cole, C., & Rathi, P. (2023). Machine Learning for Solubility Prediction. arXiv preprint arXiv:2308.08307. Available at: [Link]

-

Sahu, N. K., Kumar, S., & Sahu, D. (2022). Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures. Future Journal of Pharmaceutical Sciences, 8(1), 47. Available at: [Link]

- Google Patents. (1955). Process for preparing vinyl sulfonamides. US2715142A.

-

Popelier, P. L. A., & O'Brien, S. E. (2019). Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(24), 6143–6153. Available at: [Link]

-

Zhang, Z., Liu, Y., & Li, Y. (2024). ProtSolM: Protein Solubility Prediction with Multi-modal Features. arXiv preprint arXiv:2406.19794. Available at: [Link]

-

Roy, K., & Mitra, I. (2012). QSAR modelling on a series of arylsulfonamide-based hydroxamates as potent MMP-2 inhibitors. SAR and QSAR in Environmental Research, 23(5-6), 469–484. Available at: [Link]

-

Valavi, M., & Sadowski, G. (2022). Development of An Effective Solubility Prediction Model for pharmaceuticals in Organic Solvents Using XGBoost Techniques. ResearchGate. Available at: [Link]

-

Jouyban, A., & Fakhree, M. A. A. (2021). Predicting Sulfanilamide Solubility in Mixed Solvents: A Comparative Analysis of Computational Models. ResearchGate. Available at: [Link]

-

Hughes, S. E., & Moody, T. S. (2018). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. MedChemComm, 9(10), 1647-1651. Available at: [Link]

-

Perlovich, G. L., & Strakhova, N. N. (2019). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 64(2), 562-573. Available at: [Link]

-

Wang, X., Liu, Y., & Zhang, Y. (2019). Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K. Journal of Chemical & Engineering Data, 64(12), 5288-5296. Available at: [Link]

Sources

- 1. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stereochemistry and Isomeric Forms of 2-Phenylethenesulfonamide

Abstract

This technical guide provides a comprehensive overview of the stereochemistry and isomeric forms of 2-phenylethenesulfonamide, a molecule of interest in medicinal chemistry and drug development. The guide delves into the structural nuances of the (E) and (Z) isomers, detailing methods for their stereoselective synthesis, separation, and characterization. Furthermore, it explores the potential pharmacological significance of these distinct geometric forms, drawing upon the broader understanding of sulfonamide bioactivity and the critical role of stereoisomerism in molecular recognition and biological function. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the handling and evaluation of this important chemical entity.

Introduction: The Significance of Stereoisomerism in Sulfonamide Drug Discovery

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The biological activity of these compounds is intrinsically linked to their three-dimensional structure. Stereoisomerism, the phenomenon where molecules have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space, plays a pivotal role in the efficacy and safety of pharmaceuticals.[4] Geometric isomers, a type of stereoisomer that arises from restricted rotation around a bond, such as a carbon-carbon double bond, can exhibit profoundly different pharmacological and toxicological profiles.[5] This is due to the distinct spatial arrangement of atoms, which dictates how a molecule interacts with its biological target.[6]

2-Phenylethenesulfonamide, also known as β-styrenesulfonamide, is a vinylsulfonamide that possesses a carbon-carbon double bond, giving rise to two geometric isomers: (E)-2-phenylethenesulfonamide and (Z)-2-phenylethenesulfonamide. The phenyl and sulfonamide groups can be on opposite sides (entgegen) of the double bond, forming the (E)-isomer, or on the same side (zusammen), forming the (Z)-isomer. Understanding the unique properties and biological activities of each isomer is crucial for any drug development program involving this scaffold.

This guide will provide a detailed exploration of the stereochemistry of 2-phenylethenesulfonamide, offering a technical resource for researchers working with this and related compounds.

Isomeric Forms of 2-Phenylethenesulfonamide: (E) and (Z) Isomers

The presence of the C=C double bond in 2-phenylethenesulfonamide restricts rotation, leading to two stable geometric isomers:

-

(E)-2-phenylethenesulfonamide: In this isomer, the phenyl group and the sulfonamide group are on opposite sides of the double bond. This is generally the thermodynamically more stable isomer due to reduced steric hindrance.

-

(Z)-2-phenylethenesulfonamide: In this isomer, the phenyl group and the sulfonamide group are on the same side of the double bond, leading to increased steric strain.

The distinct geometries of these isomers result in different physical and chemical properties, including melting point, solubility, and spectroscopic characteristics. Crucially, their interactions with biological macromolecules are also expected to differ significantly.

Caption: Geometric isomers of 2-phenylethenesulfonamide.

Stereoselective Synthesis of (E)- and (Z)-2-Phenylethenesulfonamide

The ability to synthesize the (E) and (Z) isomers of 2-phenylethenesulfonamide in a controlled manner is fundamental for their individual evaluation. Several synthetic strategies can be employed to achieve stereoselectivity.

Synthesis of (E)-2-Phenylethenesulfonamide

The (E)-isomer is often the major product in many reactions due to its greater thermodynamic stability.

Proposed Protocol: Horner-Wadsworth-Emmons Reaction

This olefination reaction is a reliable method for the stereoselective synthesis of (E)-alkenes.

Caption: Workflow for the synthesis of (E)-2-phenylethenesulfonamide.

Step-by-Step Methodology:

-

Preparation of the Phosphonate Reagent: Synthesize diethyl (sulfamoylmethyl)phosphonate from diethyl phosphite and chloromethanesulfonamide.

-

Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

-

Ylide Formation: Add a solution of diethyl (sulfamoylmethyl)phosphonate (1.0 eq.) in anhydrous THF dropwise to the sodium hydride suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Olefination: Cool the reaction mixture back to 0 °C and add benzaldehyde (1.0 eq.) dropwise.

-

Reaction Progression and Quenching: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure (E)-2-phenylethenesulfonamide.

Synthesis of (Z)-2-Phenylethenesulfonamide

The synthesis of the less stable (Z)-isomer often requires specific reaction conditions or catalysts.

Proposed Protocol: Modified Wittig Reaction or Catalytic Hydrosulfamoylation

A modified Wittig reaction using a semi-stabilized ylide under salt-free conditions can favor the formation of the (Z)-alkene. Alternatively, a copper-catalyzed hydrosulfamoylation of phenylacetylene could provide a route to the (Z)-isomer.

Step-by-Step Methodology (Illustrative Hydrosulfamoylation):

-

Reaction Setup: In a Schlenk tube, combine phenylacetylene (1.0 eq.), sulfamide (1.2 eq.), and a copper catalyst (e.g., Cu(OAc)2, 5 mol%).

-

Solvent and Additives: Add a suitable solvent (e.g., dioxane) and any necessary ligands or additives.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 80-100 °C) for a designated time.

-

Workup and Purification: After cooling to room temperature, filter the reaction mixture and concentrate the solvent. Purify the residue by column chromatography to isolate (Z)-2-phenylethenesulfonamide.

Separation of (E) and (Z) Isomers

When a synthesis yields a mixture of (E) and (Z) isomers, efficient separation is critical.

Column Chromatography

Standard silica gel column chromatography can often separate geometric isomers, leveraging their differences in polarity. The more polar isomer will typically have a lower Rf value.

Protocol for Column Chromatography Separation:

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pack a glass column with the silica gel slurry.

-

Sample Loading: Dissolve the isomeric mixture in a minimal amount of a suitable solvent and load it onto the column.

-

Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). Collect fractions and analyze by TLC to identify the separated isomers.

-

Silver Nitrate Impregnated Silica Gel: For challenging separations, silica gel impregnated with silver nitrate can be effective.[7] The silver ions interact differently with the π-electrons of the double bonds in the two isomers, enhancing their separation.

High-Performance Liquid Chromatography (HPLC)

HPLC offers higher resolution for the separation of isomers.

Illustrative HPLC Conditions:

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A mixture of water and an organic solvent (e.g., methanol or acetonitrile), with or without additives like formic acid.

-

Detection: UV detection at a wavelength where both isomers absorb strongly (e.g., around 254 nm).

Analytical Characterization of (E) and (Z) Isomers

Unambiguous characterization of the (E) and (Z) isomers is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

¹H NMR Spectroscopy

The key diagnostic feature for distinguishing between the (E) and (Z) isomers is the coupling constant (J-value) between the vinylic protons.

-

(E)-isomer: The vinylic protons are trans to each other, resulting in a larger coupling constant, typically in the range of 12-18 Hz .

-

(Z)-isomer: The vinylic protons are cis to each other, leading to a smaller coupling constant, generally in the range of 6-12 Hz .

Predicted ¹H NMR Data:

| Isomer | Vinylic Proton 1 (δ, ppm) | Vinylic Proton 2 (δ, ppm) | J (H,H) (Hz) |

| (E) | ~7.5 (d) | ~6.8 (d) | ~15 |

| (Z) | ~7.2 (d) | ~6.5 (d) | ~10 |

¹³C NMR Spectroscopy

The chemical shifts of the vinylic carbons and the carbon of the phenyl ring can also differ between the two isomers due to steric effects.

Predicted ¹³C NMR Data:

| Isomer | Vinylic Carbon 1 (δ, ppm) | Vinylic Carbon 2 (δ, ppm) |

| (E) | ~140 | ~128 |

| (Z) | ~138 | ~129 |

Pharmacological Potential and Structure-Activity Relationships (SAR)

The sulfonamide moiety is a well-established pharmacophore, and styrenesulfonamide derivatives have been investigated for various biological activities, including anticancer and antibacterial effects.[8][9] The geometry of the double bond in 2-phenylethenesulfonamide is expected to have a profound impact on its biological activity.

Caption: The influence of isomerism on biological activity.

Potential Therapeutic Targets

Based on the activities of related sulfonamides, potential therapeutic targets for the isomers of 2-phenylethenesulfonamide could include:

-

Carbonic Anhydrases: Many sulfonamides are potent inhibitors of carbonic anhydrases, enzymes involved in various physiological processes.[10]

-

Kinases: The vinylsulfonamide moiety can act as a Michael acceptor, potentially forming covalent bonds with cysteine residues in the active sites of certain kinases.

-

Bacterial Enzymes: Sulfonamides are classic antibacterial agents that inhibit dihydropteroate synthase.

The Importance of Isomer-Specific Evaluation

It is highly probable that the (E) and (Z) isomers of 2-phenylethenesulfonamide will exhibit different potencies and selectivities for their biological targets. The distinct spatial arrangement of the phenyl and sulfonamide groups will lead to different binding interactions within a receptor or enzyme active site. One isomer may fit optimally, leading to high affinity and potent activity, while the other may bind weakly or not at all.[5] In some cases, one isomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to off-target effects and toxicity.

Therefore, it is imperative for any drug development program involving 2-phenylethenesulfonamide to:

-

Synthesize and isolate the pure (E) and (Z) isomers.

-

Conduct separate in vitro and in vivo pharmacological evaluations for each isomer.

-

Perform structure-activity relationship (SAR) studies to understand how the geometry of the molecule influences its biological activity.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the stereochemistry and isomeric forms of 2-phenylethenesulfonamide. The ability to control the synthesis and isolate the pure (E) and (Z) isomers is a prerequisite for a thorough understanding of their chemical and biological properties. While the broader class of sulfonamides is well-studied, the specific pharmacological profiles of the geometric isomers of 2-phenylethenesulfonamide remain an area ripe for investigation. Future research should focus on the systematic biological evaluation of the individual isomers to unlock their full therapeutic potential and to elucidate the structure-activity relationships that govern their interactions with biological targets. Such studies will be invaluable for the rational design of novel and more effective sulfonamide-based drugs.

References

-

Synthesis and photo-induced anticancer activity of new 2-phenylethenyl-1H-benzo[e]indole dyes. (2024). ResearchGate. Retrieved from [Link]

-

Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. PubMed. Retrieved from [Link]

-

Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed. Retrieved from [Link]

-

Synthesis and Anticancer Activity of Pentafluorobenzenesulfonamide Derivatives as Caspase-Dependent Apoptosis-Inducing Agents. PubMed. Retrieved from [Link]

-

How to separate E and Z isomers?. ResearchGate. Retrieved from [Link]

-

Synthesis and Antibacterial Activities of 2- Oxo- N-phenylacetamide Derivatives Containing a Dissulfone Moiety Target on Clp. PubMed. Retrieved from [Link]

-

Synthesis of some sulfonamide derivatives with expected antibacterial activity. Iraqi Journal of Market Research and Consumer Protection. Retrieved from [Link]

-

stereochemistry and biological activity of drugs. (n.d.). Retrieved from [Link]

-

Structure Activity Relationships. Drug Design Org. Retrieved from [Link]

-

Superior Anticancer and Antifungal Activities of New Sulfanyl-Substituted Niclosamide Derivatives. Discovery Research Portal - University of Dundee. Retrieved from [Link]

-

Geometrical isomers of lutein and fucoxanthin: Unveiling their antioxidant potentials and skin-related biological activities. FAO AGRIS. Retrieved from [Link]

-

Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. Retrieved from [Link]

-

How Geometric Isomers Affect the Bioactive Properties of Molecules. Patsnap Eureka. Retrieved from [Link]

Sources

- 1. Separation of beta-carotene and lycopene geometrical isomers in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Anticancer Activity of Pentafluorobenzenesulfonamide Derivatives as Caspase-Dependent Apoptosis-Inducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antibacterial Activities of 2- Oxo- N-phenylacetamide Derivatives Containing a Dissulfone Moiety Target on Clp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. preprints.org [preprints.org]

- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 7. Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mracpc.uobaghdad.edu.iq [mracpc.uobaghdad.edu.iq]

- 10. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (E)-2-Phenylethenesulfonamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-phenylethenesulfonamide, a molecule featuring a vinylsulfonamide moiety attached to a phenyl ring, represents a core structure of interest in medicinal chemistry and materials science. The vinylsulfonamide group is a known Michael acceptor, rendering it a valuable warhead for covalent inhibitors and a versatile functional group in polymer chemistry. A thorough understanding of its physicochemical properties is paramount for its effective application in drug design, development of novel biomaterials, and as a synthetic intermediate. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of (E)-2-phenylethenesulfonamide, details established experimental protocols for their determination, and discusses the implications of these properties for its potential applications.

Molecular Structure and Isomerism

(E)-2-phenylethenesulfonamide, also known as (E)-β-styrenesulfonamide, possesses the chemical formula C₈H₉NO₂S. The defining feature of this molecule is the trans configuration of the phenyl ring and the sulfonamide group across the carbon-carbon double bond, which significantly influences its steric and electronic properties compared to its cis or (Z) isomer.

| Identifier | Value | Source |

| IUPAC Name | (E)-2-phenylethenesulfonamide | N/A |

| Synonyms | (E)-β-styrenesulfonamide, trans-beta-styrenesulfonamide | [1] |

| CAS Number | 4363-41-1 | [2] |

| Molecular Formula | C₈H₉NO₂S | [2] |

| Molecular Weight | 183.23 g/mol | [2][3] |

| Canonical SMILES | C1=CC=C(C=C1)C=CS(=O)(=O)N | [2] |

| InChIKey | SHPHBMZZXHFXDF-UHFFFAOYSA-N | [2] |

Synthesis of (E)-2-Phenylethenesulfonamide

The synthesis of (E)-2-phenylethenesulfonamide can be achieved through several synthetic routes. A common and effective method is the Knoevenagel condensation of an arylsulfamoylacetic acid with benzaldehyde. This approach offers good control over the E-stereochemistry of the resulting vinylsulfonamide.

Rationale for Synthetic Strategy

The chosen synthetic pathway is advantageous due to the ready availability of the starting materials and the generally high yields of the condensation reaction. The use of a base like piperidine in conjunction with a carboxylic acid such as benzoic acid effectively catalyzes the reaction, driving it towards the formation of the thermodynamically more stable E-isomer.

Experimental Protocol: A Representative Synthesis

The following protocol is adapted from established methods for the synthesis of related (E)-N-aryl-2-arylethenesulfonamides.[4]

Step 1: Synthesis of Sulfamoylacetic Acid

-

To a solution of chlorosulfonylacetic acid ethyl ester in a suitable solvent such as dichloromethane, add triethylamine at 0 °C.

-

Slowly add a solution of ammonia in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl sulfamoylacetate.

-

Hydrolyze the resulting ester with an aqueous solution of sodium hydroxide.

-

Acidify the reaction mixture with hydrochloric acid to precipitate sulfamoylacetic acid.

-

Filter, wash with cold water, and dry the product.

Step 2: Knoevenagel Condensation

-

To a solution of sulfamoylacetic acid and benzaldehyde in toluene, add catalytic amounts of piperidine and benzoic acid.

-

Reflux the mixture with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford (E)-2-phenylethenesulfonamide as a crystalline solid.

Caption: Synthetic workflow for (E)-2-phenylethenesulfonamide.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following sections detail the key properties of (E)-2-phenylethenesulfonamide.

Physical State and Melting Point

Experimental Protocol: Capillary Melting Point Determination

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus at a rate of 10-20 °C/min until the temperature is about 20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C/min.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. The range between these two temperatures is the melting point range.

Solubility

The solubility of a compound in both aqueous and organic media is a critical parameter influencing its absorption, distribution, and formulation. For (E)-2-phenylethenesulfonamide, the presence of the polar sulfonamide group suggests some aqueous solubility, while the phenyl and vinyl groups contribute to its lipophilicity.

Predicted and Analogous Solubility Behavior:

-

Aqueous Solubility: The solubility of sulfonamides in water is generally low and is pH-dependent due to the acidic nature of the sulfonamide proton.

-

Organic Solubility: Based on the solubility of related sulfonamides, (E)-2-phenylethenesulfonamide is expected to be soluble in polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate.[5] Its solubility in non-polar solvents like cyclohexane is likely to be low.[5]

Experimental Protocol: Shake-Flask Method for Solubility Determination

-

Add an excess amount of the compound to a known volume of the solvent in a sealed vial.

-

Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge or filter the suspension to separate the undissolved solid.

-